molecular formula C10H18N2O3 B1404219 tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate CAS No. 1384264-11-2

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Cat. No. B1404219
M. Wt: 214.26 g/mol
InChI Key: AQTGZJWIZODIFY-UHFFFAOYSA-N
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Description

“tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate” is a chemical compound used in scientific research . It exhibits perplexing properties that intrigue researchers.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate of the natural product jaspine B, was synthesized from L-Serine in an overall yield of 41% through seven steps, including esterification, Boc protection, acetonization, reduction, Corey-Fuchs reaction, and deprotection .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate” can be represented by the InChI code: 1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3, (H,10,12) (H,11,13) .


Chemical Reactions Analysis

The tert-Butyl group is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible. tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

The physical form of “tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate” is reported to be a solid . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Molecular Structures and Interactions

Research has delved into the structural analysis of carbamate derivatives, including tert-butyl carbamate. One study investigated two carbamate derivatives, analyzing their molecular environments and interactions within their crystal structures. The molecules exhibited similar conformations but varied in molecular environments, showcasing interactions such as hydrogen bonds and molecular electrostatic potential (MEP) surface calculations. This highlighted the assembly of molecules connected through hydrogen bonds and displaying pseudo symmetry at a local level, forming motifs for structures crystallizing with multiple molecules in the asymmetric unit (Das et al., 2016).

Synthetic Chemistry and Catalysis

Tert-butyl carbamate has been a focal point in synthetic chemistry. A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl carbamate was reported, establishing a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. This method significantly broadens the applications of photocatalyzed protocols in synthetic chemistry (Wang et al., 2022). Another study presented the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan using tert‐Butyl carbamate, showcasing its role in complex chemical transformations (Padwa et al., 2003).

Crystallography and Molecular Configuration

The crystallographic study of tert-butyl carbamate derivatives has provided insights into molecular configuration and interactions. For instance, a study on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate revealed how molecules are linked via hydrogen and halogen bonds, involving the same carbonyl group, demonstrating the molecular architecture of these compounds (Baillargeon et al., 2017).

Drug Intermediate Synthesis

Although not focusing on drug use or dosage, it's noteworthy that tert-butyl carbamate serves as an important intermediate in the synthesis of biologically active compounds. A study detailed a rapid synthetic method for an important intermediate that plays a role in the synthesis of compounds like omisertinib (AZD9291), demonstrating the compound's significance in the pharmaceutical industry (Zhao et al., 2017).

Safety And Hazards

The safety information for “tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate” includes several hazard statements: H302-H315-H319-H335. Precautionary measures include P261-P305+P351+P338 .

Future Directions

While specific future directions for “tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate” are not mentioned in the search results, the compound’s intriguing properties and its use in scientific research suggest potential for further exploration .

properties

IUPAC Name

tert-butyl N-(1-methyl-2-oxopyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)11-7-5-6-12(4)8(7)13/h7H,5-6H2,1-4H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTGZJWIZODIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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